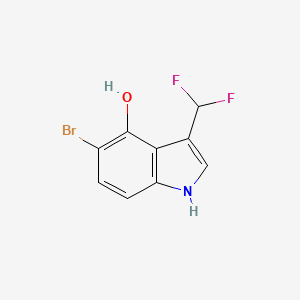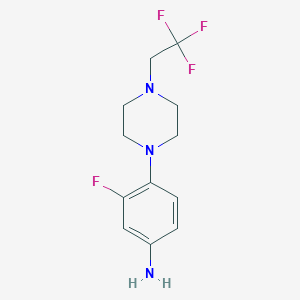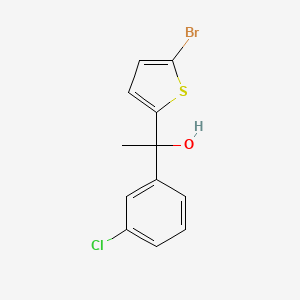
tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-(4-iodo-3-methylphenoxy)ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-3-methylphenol and 2-bromoethyl tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-iodo-3-methylphenol is reacted with 2-bromoethyl tert-butyl carbamate under reflux conditions. The reaction mixture is then cooled, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodide group.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the phenoxy group or the carbamate.
Hydrolysis: The primary amine and carbon dioxide.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of iodinated phenoxy compounds on biological systems. It may serve as a probe to investigate enzyme interactions or cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a candidate for developing inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or steric properties imparted by the iodinated phenoxy group.
作用機序
The mechanism of action of tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The iodinated phenoxy group can engage in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The carbamate group can undergo hydrolysis, releasing active amines that interact with biological targets.
類似化合物との比較
Similar Compounds
- tert-Butyl (2-(4-bromo-3-methylphenoxy)ethyl)carbamate
- tert-Butyl (2-(4-chloro-3-methylphenoxy)ethyl)carbamate
- tert-Butyl (2-(4-fluoro-3-methylphenoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where halogen bonding or specific electronic effects are desired.
特性
分子式 |
C14H20INO3 |
|---|---|
分子量 |
377.22 g/mol |
IUPAC名 |
tert-butyl N-[2-(4-iodo-3-methylphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C14H20INO3/c1-10-9-11(5-6-12(10)15)18-8-7-16-13(17)19-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17) |
InChIキー |
GTXXWJWXHZDVAD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCCNC(=O)OC(C)(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)



![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)


![Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12076340.png)



![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B12076362.png)

